2-(2-Bromo-3-methylphenyl)ethan-1-ol 2-(2-Bromo-3-methylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 248920-15-2
VCID: VC8259034
InChI: InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3
SMILES: CC1=C(C(=CC=C1)CCO)Br
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol

2-(2-Bromo-3-methylphenyl)ethan-1-ol

CAS No.: 248920-15-2

Cat. No.: VC8259034

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-3-methylphenyl)ethan-1-ol - 248920-15-2

Specification

CAS No. 248920-15-2
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
IUPAC Name 2-(2-bromo-3-methylphenyl)ethanol
Standard InChI InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3
Standard InChI Key QRQATCDZCSIOKN-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCO)Br
Canonical SMILES CC1=C(C(=CC=C1)CCO)Br

Introduction

Chemical Properties and Structural Analysis

Basic Chemical Data

PropertyValue
CAS Number248920-15-2
Molecular FormulaC9H11BrO\text{C}_9\text{H}_{11}\text{BrO}
Molecular Weight215.09 g/mol
IUPAC Name2-(2-Bromo-3-methylphenyl)ethan-1-ol
Synonyms2-Bromo-3-methylbenzeneethanol, Benzeneethanol, 2-bromo-3-methyl-
SMILESCC1=C(C=CC=C1Br)CCO

Structural Features

The compound consists of a benzene ring with:

  • A bromine atom at position 2 (ortho to the ethanol side chain).

  • A methyl group at position 3 (meta to bromine).

  • A hydroxyl-bearing ethyl chain at position 1.

Comparative analysis with isomers (e.g., 2-(3-bromo-2-methylphenyl)ethanol ) reveals that substituent positioning significantly impacts polarity and reactivity. For example, the ortho-bromo substituent introduces steric hindrance, affecting reaction pathways in nucleophilic substitutions .

Synthesis and Industrial Production

Synthesis Routes

The primary synthesis method involves reduction of 2-bromo-3-methylbenzeneacetic acid methyl ester:

  • Starting Material: Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester (CAS 248920-15-2) .

  • Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4_4) reduces the ester to the primary alcohol .

Alternative routes include:

  • Grignard Reaction: Reaction of 2-bromo-3-methylbenzaldehyde with ethylene oxide .

  • Bromination: Direct bromination of 3-methylphenethyl alcohol using NBS\text{NBS} (N-bromosuccinimide) .

SupplierPurityPrice (1g)Location
Alichem95%$521.40China
Chemenu95%$549.00China
Crysdot95+%$581.00China

Derivatives and Functionalization

Amino Derivatives

Amino-functionalized analogs are critical in medicinal chemistry:

DerivativeCAS NumberMolecular FormulaKey Applications
(2R)-2-Amino-2-(2-bromo-3-methylphenyl)ethanol1212857-72-1 C9H12BrNO\text{C}_9\text{H}_{12}\text{BrNO}Chiral building blocks
2-[(4-Bromo-3-methylphenyl)amino]ethanol1020970-64-2 C9H12BrNO\text{C}_9\text{H}_{12}\text{BrNO}Ligand design

These derivatives are synthesized via reductive amination or nucleophilic substitution .

Schiff Base Formation

The compound serves as a precursor for Schiff bases, such as (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol . These bases exhibit antimicrobial and catalytic properties .

Applications in Research

Organic Synthesis

  • Heterocycle Synthesis: Used in thiophene derivatives via reactions with thioglycolates .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures .

ParameterValue
GHS Signal WordWarning
Hazard StatementsH315-H319 (skin/eye irritation)
Precautionary MeasuresUse PPE, avoid inhalation

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